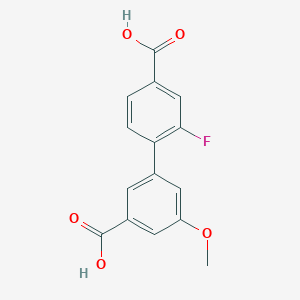

2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-5’-methoxybiphenyl-3’,4-dicarboxylic acid, also known as 4-(3-carboxy-5-methoxyphenyl)-3-fluorobenzoic acid, is a chemical compound with the molecular formula C15H11FO5 and a molecular weight of 290.24 . It is used as a building block in various scientific research fields .

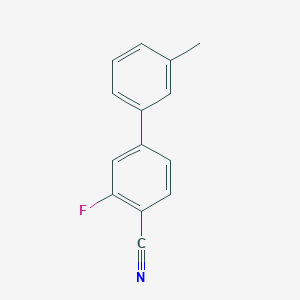

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5’-methoxybiphenyl-3’,4-dicarboxylic acid can be represented by the canonical SMILES string: COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)F . This compound has a complexity of 400 and a topological polar surface area of 83.8Ų .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5’-methoxybiphenyl-3’,4-dicarboxylic acid include a molecular weight of 290.24 and a molecular formula of C15H11FO5 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 6, and a hydrogen bond donor count of 2 . The compound is canonicalized .Aplicaciones Científicas De Investigación

1. Specific Scientific Field The research is in the field of Chromatography , specifically Capillary Gas Chromatography (CGC) .

3. Methods of Application or Experimental Procedures The FFMP was synthesized through a Diels–Alder reaction and coated on fused silica capillary tubes to prepare a gas chromatographic column . The column performance test results indicated that the FFMP columns could work properly up to 360 °C .

Fluorinated Nucleic Acids

- Specific Scientific Field : Biochemistry and Molecular Biology .

- Summary of the Application : 2′-Fluoro modified nucleic acids have been used in the polymerase-directed synthesis of DNA, providing an avenue to the preparation of 2′-modified PCR fragments and dideoxy sequencing ladders stabilized for MALDI analysis .

- Methods of Application or Experimental Procedures : The polymerase-directed synthesis of 2′-fluoro modified DNA is performed using commercially available 2′-fluoronucleoside triphosphates. Several DNA and RNA polymerases are capable of incorporating the 2′-fluoro analogs .

- Summary of Results or Outcomes : MALDI analysis of enzymatically produced 2′-fluoro modified DNA showed no base loss or backbone fragmentation, in contrast to the extensive fragmentation evident with unmodified DNA of the same sequence .

Fluorinated Metal–Organic Frameworks (F-MOFs)

- Specific Scientific Field : Materials Science .

- Summary of the Application : F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities. They have found application in gas sorption and separation .

- Methods of Application or Experimental Procedures : F-MOFs are synthesized through the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities .

- Summary of Results or Outcomes : The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules. Hydrophobicity tends to increase compared to non-fluorinated analogues, resulting in an overall improvement in moisture stability .

Fluorinated Pharmaceuticals

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : Fluorine atoms are often incorporated into drug molecules to improve their properties. For example, the introduction of fluorine can enhance the biological activity, selectivity, and stability of pharmaceuticals .

- Methods of Application or Experimental Procedures : The incorporation of fluorine into drug molecules is typically achieved through various organic synthesis techniques .

- Summary of Results or Outcomes : Numerous drugs on the market today contain fluorine, including several top-selling pharmaceuticals. These drugs span a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders .

Fluorinated Polymers

- Specific Scientific Field : Polymer Chemistry .

- Summary of the Application : Fluorinated polymers have a wide range of applications due to their unique properties, such as high thermal stability, chemical resistance, and excellent electrical insulation .

- Methods of Application or Experimental Procedures : Fluorinated polymers are typically synthesized through free radical polymerization of fluorinated monomers .

- Summary of Results or Outcomes : Fluorinated polymers are used in a variety of industries, including automotive, aerospace, electronics, and medical devices .

Propiedades

IUPAC Name |

4-(3-carboxy-5-methoxyphenyl)-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)15(19)20)12-3-2-8(14(17)18)7-13(12)16/h2-7H,1H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLALIDSXJHJRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743067 |

Source

|

| Record name | 2'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid | |

CAS RN |

1381944-79-1 |

Source

|

| Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 2′-fluoro-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)